molecular formula C23H25N7O3 B2705419 ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE CAS No. 1207043-65-9

ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B2705419
CAS No.: 1207043-65-9
M. Wt: 447.499
InChI Key: KAGXOLKXRGRMMQ-UHFFFAOYSA-N
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Description

ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its intricate structure, which includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, a phenyl group, and a piperazine moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl group: This step often involves a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine in the presence of a palladium catalyst.

    Introduction of the propanoyl group: This can be done through an acylation reaction using propanoyl chloride and a suitable base.

    Formation of the piperazine-1-carboxylate: This step involves the reaction of piperazine with ethyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for purification and analysis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: Used as a probe to study the function of specific enzymes or receptors.

    Chemical Biology: Employed in the design of chemical tools to modulate biological pathways.

    Pharmaceutical Industry: Investigated for its potential use in drug development.

Comparison with Similar Compounds

ETHYL 4-[3-(9-PHENYLPYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL)PROPANOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:

    Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)piperidine-1-carboxylate: Similar structure but with a piperidine moiety instead of piperazine.

    Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)morpholine-1-carboxylate: Contains a morpholine ring instead of piperazine.

    Ethyl 4-(3-(9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanoyl)pyrrolidine-1-carboxylate: Features a pyrrolidine ring instead of piperazine.

These compounds share a similar core structure but differ in the heterocyclic ring attached, which can influence their biological activity and chemical properties.

Properties

IUPAC Name

ethyl 4-[3-(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)propanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-2-33-23(32)28-12-10-27(11-13-28)21(31)9-8-20-24-25-22-19-16-18(17-6-4-3-5-7-17)26-30(19)15-14-29(20)22/h3-7,14-16H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGXOLKXRGRMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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